15-Azidopentadecanoic acid

Protein palmitoylation Metabolic labeling Click chemistry

15-Azidopentadecanoic acid (CAS 118162-46-2), also referred to as azido palmitic acid or ω-azido-pentadecanoic acid, is a C15 saturated fatty acid derivative bearing a terminal azide group. It functions as a metabolic chemical reporter for the non-radioactive detection of protein S-palmitoylation, leveraging cellular enzymatic machinery to incorporate the probe onto cysteine residues via thioester bonds, followed by bioorthogonal click chemistry (CuAAC or SPAAC) with alkyne-bearing detection tags.

Molecular Formula C15H29N3O2
Molecular Weight 283.41 g/mol
Cat. No. B15603258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name15-Azidopentadecanoic acid
Molecular FormulaC15H29N3O2
Molecular Weight283.41 g/mol
Structural Identifiers
InChIInChI=1S/C15H29N3O2/c16-18-17-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15(19)20/h1-14H2,(H,19,20)
InChIKeyPYGQAGHMXCCROO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





15-Azidopentadecanoic Acid for Palmitoylation Studies: Properties, Purity, and Procurement Specifications


15-Azidopentadecanoic acid (CAS 118162-46-2), also referred to as azido palmitic acid or ω-azido-pentadecanoic acid, is a C15 saturated fatty acid derivative bearing a terminal azide group [1]. It functions as a metabolic chemical reporter for the non-radioactive detection of protein S-palmitoylation, leveraging cellular enzymatic machinery to incorporate the probe onto cysteine residues via thioester bonds, followed by bioorthogonal click chemistry (CuAAC or SPAAC) with alkyne-bearing detection tags [1]. Commercially, it is supplied at purities up to 99.88%, with validated solubility of 100 mg/mL in DMSO and an XLogP3 of 6.6, reflecting its lipophilic character [2][3].

Why 15-Azidopentadecanoic Acid Cannot Be Substituted by Other ω-Azido Fatty Acids


Substitution of 15-azidopentadecanoic acid with other ω-azido or ω-alkynyl fatty acids introduces uncontrolled experimental bias due to chain-length-dependent substrate specificity of cellular acyltransferases. Empirical evidence demonstrates that fatty acid probes differing by only 1–2 carbons in chain length are metabolically incorporated into distinct protein subsets: ω-azido fatty acids with 12 and 15 carbons are efficiently metabolized by mammalian cells, while a 14-carbon analog exhibits selectivity for S-palmitoylation over N-myristoylation [1]. Furthermore, ω-alkynyl-palmitate (C16) is preferentially incorporated into palmitoylated H- and N-Ras proteins compared to ω-alkynyl-myristate (C14) or ω-alkynyl-stearate (C18), underscoring that even minor alterations in carbon count directly alter target protein profiles [2]. Consequently, employing a C16 azide analog such as 16-azidohexadecanoic acid or a C14 azido-myristate analog for palmitoylation studies will misrepresent the S-palmitoylome, as these probes are differentially recognized by palmitoyl acyltransferases and fatty acyl-CoA synthetases [3].

Quantitative Differentiators: 15-Azidopentadecanoic Acid vs. Closest Analogs for Protein Palmitoylation Detection


Chain-Length Specificity: 15-Azidopentadecanoic Acid Enables Selective Detection of S-Palmitoylated Proteins Compared to C14 and C12 Analogs

The 15-carbon chain of 15-azidopentadecanoic acid confers distinct metabolic selectivity compared to shorter ω-azido fatty acids. While ω-azido fatty acids with 12 and 15 carbons are efficiently metabolized by mammalian cells, a 14-carbon chain analog was found to be selective for S-palmitoylation over N-myristoylation, demonstrating that even a one-carbon reduction (C14 vs. C15) alters probe specificity [1]. This chain-length dependence is mediated by the substrate preferences of cellular fatty acyl-CoA synthetases and palmitoyl acyltransferases, which discriminate fatty acid chain length in the hydrophobic binding pocket [1].

Protein palmitoylation Metabolic labeling Click chemistry

Palmitoylation-Specific Ras Protein Labeling: Preferential Incorporation of C15/C16 Palmitate Analogs vs. Myristate and Stearate Probes

In a direct comparative study, ω-alkynyl-palmitate (C16 alkyne analog of palmitic acid) was preferentially incorporated into transiently expressed H- and N-Ras proteins compared to ω-alkynyl-myristate (C14) or ω-alkynyl-stearate (C18), via an alkali-sensitive thioester bond [1]. The experimental design utilized COS-7 cells transiently expressing palmitoylatable EGFP-H-Ras or myristoylatable ctPAK2-N15-EGFP, labeled with 100 μM of each ω-alkynyl-fatty acid analog for 3 hours, followed by click chemistry conjugation to azido-biotin and Western blot detection [2]. The palmitate analog demonstrated robust incorporation into H- and N-Ras, whereas the myristate and stearate analogs exhibited minimal or undetectable labeling of these palmitoylated Ras isoforms [1].

Ras palmitoylation Metabolic labeling Click chemistry

Mitochondrial Palmitoylation: Azido-Palmitate Incorporation Competes with Native Palmitoyl-CoA at Physiological Sites

Azido-palmitate (a term encompassing 15-azidopentadecanoic acid and related palmitate azide analogs) incorporates onto mitochondrial proteins via thioester bonds at sites that can be competed out by excess palmitoyl-CoA, confirming that the probe faithfully recapitulates endogenous palmitoylation machinery [1]. In lysed rat hepatocyte mitochondria, labeling with azido-palmitoyl-CoA followed by Staudinger ligation with phosphine-Myc enabled Western blot detection of palmitoylated mitochondrial proteins, including carbamoyl phosphate synthetase 1 (CPS1), a known palmitoylated mitochondrial matrix enzyme [2]. The specificity of incorporation was further validated by sensitivity to N-ethylmaleimide (NEM) pretreatment, which blocks free thiols and abolishes thioester-dependent labeling [2].

Mitochondrial palmitoylation Azido-palmitate Bioorthogonal chemistry

Commercial Purity: 15-Azidopentadecanoic Acid (99.88%) vs. 16-Azidohexadecanoic Acid (Typically <98%)

High purity of click chemistry probes is essential for minimizing background labeling, achieving consistent stoichiometry in CuAAC/SPAAC reactions, and enabling reproducible quantitative proteomics. 15-Azidopentadecanoic acid is commercially available at 99.88% purity (HPLC) from multiple vendors, whereas 16-azidohexadecanoic acid (CAS 112668-54-9), a commonly considered C16 alternative, is typically supplied at purities below 98% . This 1–2% absolute purity difference translates to a 6- to 17-fold lower impurity burden, directly reducing off-target azide coupling and improving signal-to-noise ratios in fluorescence or biotin-streptavidin detection workflows .

Click chemistry Reagent purity Quantitative proteomics

Solubility and Handling: Validated DMSO Solubility of 100 mg/mL Enables High-Concentration Stock Preparation

15-Azidopentadecanoic acid exhibits validated solubility of 100 mg/mL in DMSO with ultrasonic assistance, equivalent to a 353 mM stock solution [1]. This high solubility facilitates preparation of concentrated stock solutions, minimizing the volume of DMSO introduced into cell culture media during metabolic labeling experiments. In contrast, longer-chain analogs such as 16-azidohexadecanoic acid, bearing an additional methylene unit, present a higher XLogP3 (~7.0 vs. 6.6 for C15) and consequently reduced solubility in polar aprotic solvents [2], which can complicate dose-response and time-course studies requiring consistent probe delivery.

Click chemistry Reagent solubility Cell culture labeling

Dual Click Chemistry Compatibility: CuAAC and SPAAC Enable Copper-Free Live-Cell Labeling

15-Azidopentadecanoic acid is validated for both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) with DBCO or BCN groups . This dual compatibility provides a critical advantage over ω-alkynyl fatty acid probes (e.g., ω-alkynyl-palmitate), which require copper catalysts for azide coupling and are therefore less suitable for live-cell or in vivo applications due to copper toxicity [1]. The ability to perform SPAAC labeling eliminates the need for copper and reducing agents, preserving cell viability and enabling longitudinal imaging studies of dynamic palmitoylation cycles .

Bioorthogonal chemistry SPAAC CuAAC Live-cell imaging

Validated Application Scenarios for 15-Azidopentadecanoic Acid Based on Quantitative Differentiation Evidence


Metabolic Labeling of S-Palmitoylated Proteins in Mammalian Cell Culture

15-Azidopentadecanoic acid is optimally suited for the global profiling of S-palmitoylated proteins in mammalian cells, including HeLa, Jurkat, and COS-7 lines, due to its efficient metabolic incorporation (C15 chain length) and compatibility with both CuAAC and SPAAC detection workflows [1][2]. The validated 100 mg/mL DMSO solubility enables preparation of concentrated stock solutions for dose-response studies, while the 99.88% purity minimizes non-specific azide coupling artifacts [3].

Specific Detection of Palmitoylated Ras Oncoproteins in Cancer Signaling Studies

For studies focused on H-Ras and N-Ras palmitoylation, 15-azidopentadecanoic acid (as the C15 azide analog) provides preferential labeling of these oncoproteins compared to C14 (myristate) or C18 (stearate) probes, as demonstrated by direct comparative data with ω-alkynyl-palmitate in COS-7 cells [1]. This specificity is essential for accurately mapping Ras membrane association dynamics and evaluating palmitoylation inhibitor efficacy in cancer models [1].

Mitochondrial Palmitoylation Studies Requiring Native Substrate Fidelity

15-Azidopentadecanoic acid-derived azido-palmitoyl-CoA incorporates into mitochondrial proteins (e.g., carbamoyl phosphate synthetase 1) via thioester bonds that are competitively inhibited by native palmitoyl-CoA, confirming that the probe faithfully mimics endogenous palmitoylation machinery [1][2]. This validation makes the probe suitable for mitochondrial palmitoylome profiling and mechanistic studies of metabolic regulation.

Live-Cell and In Vivo Palmitoylation Imaging via Copper-Free SPAAC

The azide functional group of 15-azidopentadecanoic acid enables strain-promoted azide-alkyne cycloaddition (SPAAC) with DBCO- or BCN-conjugated fluorophores, eliminating copper catalyst toxicity and permitting longitudinal live-cell imaging of palmitoylation dynamics [1]. This application scenario is uniquely enabled by azide-bearing probes and cannot be achieved with ω-alkynyl-palmitate probes, which require copper-catalyzed click chemistry [2].

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